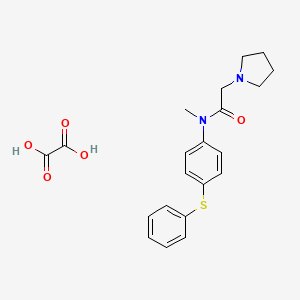
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate is a complex organic compound that features a pyrrolidine ring, a phenylthio group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of N-methylpyrrolidine with p-(phenylthio)benzoyl chloride under basic conditions to form the intermediate N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide. This intermediate is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors or enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-phenylacetamide: Lacks the phenylthio group.
N-Methyl-N-(p-tolyl)acetamide: Contains a methyl group instead of a phenylthio group.
N-Methyl-N-(p-chlorophenyl)acetamide: Contains a chlorine atom instead of a phenylthio group.
Uniqueness
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
77711-45-6 |
|---|---|
Formule moléculaire |
C21H24N2O5S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-methyl-N-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
InChI |
InChI=1S/C19H22N2OS.C2H2O4/c1-20(19(22)15-21-13-5-6-14-21)16-9-11-18(12-10-16)23-17-7-3-2-4-8-17;3-1(4)2(5)6/h2-4,7-12H,5-6,13-15H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
VWRXCXMCZNKWDL-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)

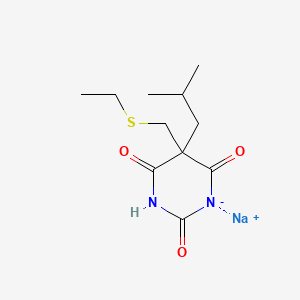
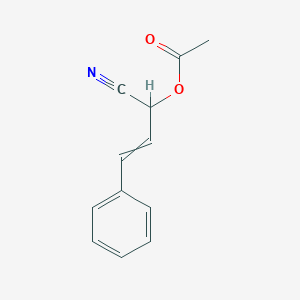
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)



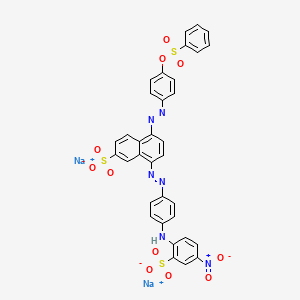
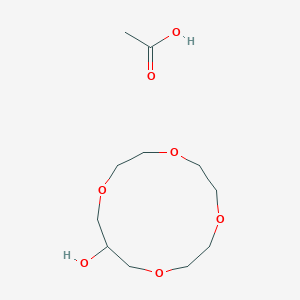
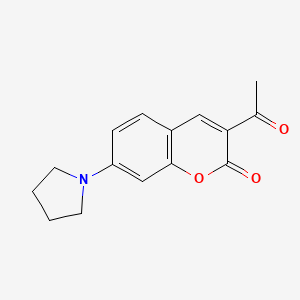
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
